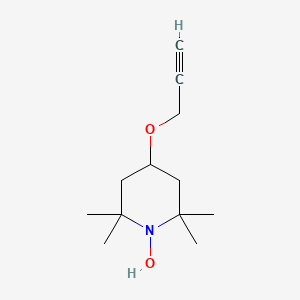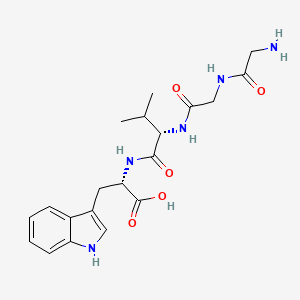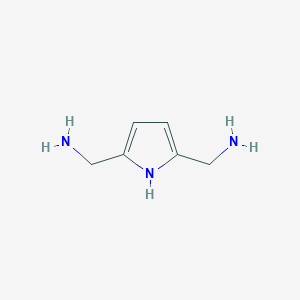![molecular formula C17H16ClN B12519472 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride CAS No. 682153-65-7](/img/structure/B12519472.png)
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride can be achieved through several methods. One common approach involves the cyclization of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Applications De Recherche Scientifique
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular isoquinoline derivative and its structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound of isoquinoline derivatives.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.
Quinoline: A structurally related compound with similar chemical properties.
Uniqueness
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
682153-65-7 |
|---|---|
Formule moléculaire |
C17H16ClN |
Poids moléculaire |
269.8 g/mol |
Nom IUPAC |
2-[(1S)-1-phenylethyl]isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14(15-7-3-2-4-8-15)18-12-11-16-9-5-6-10-17(16)13-18;/h2-14H,1H3;1H/q+1;/p-1/t14-;/m0./s1 |
Clé InChI |
MJSWXOCRXUQKAB-UQKRIMTDSA-M |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
SMILES canonique |
CC(C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
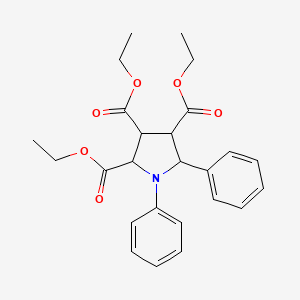
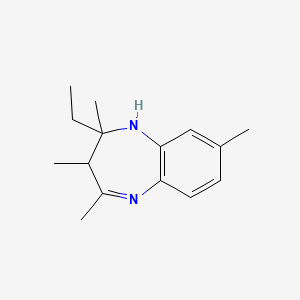
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)

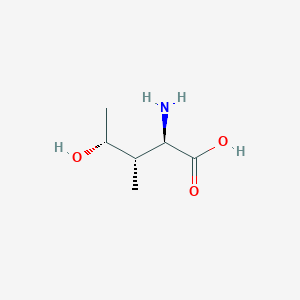
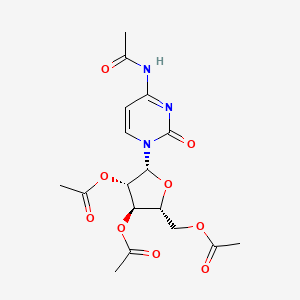
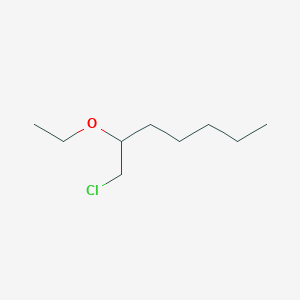
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
